molecular formula C22H21ClN6 B600980 Losartan Imidazo[1,5-b]isoquinoline Impurity CAS No. 165276-38-0

Losartan Imidazo[1,5-b]isoquinoline Impurity

Cat. No.: B600980
CAS No.: 165276-38-0
M. Wt: 404.9
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Description

Losartan Imidazo[1,5-b]isoquinoline Impurity (CAS 165276-38-0), also known as Losartan Impurity G, is a high-purity chemical reference standard essential for pharmaceutical analysis and development . This compound is specifically used in the impurity profiling of Losartan, an Angiotensin II receptor blocker (ARB) used to treat hypertension . It serves as a critical working standard to ensure the quality, safety, and efficacy of Losartan and its formulations, helping manufacturers comply with strict limits set by global pharmacopoeias and regulatory bodies like the FDA . Furthermore, this impurity is integral to the process of Abbreviated New Drug Application (ANDA) filing, providing necessary data for regulatory submission and drug approval . The product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Comprehensive characterization data, including 1 H-NMR, Mass Spectrometry, and HPLC, are provided to support your research .

Properties

IUPAC Name

3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6/c1-2-3-8-20-24-21(23)19-12-16-11-14(9-10-15(16)13-29(19)20)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-11H,2-3,8,12-13H2,1H3,(H,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKIKNQMNCWQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C2N1CC3=C(C2)C=C(C=C3)C4=CC=CC=C4C5=NNN=N5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675997
Record name 3-Butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165276-38-0
Record name 3-Butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Losartan Imidazo[1,5-b]isoquinoline Impurity involves several steps. One common synthetic route includes the following steps :

    Formation of the Imidazo[1,5-b]isoquinoline Core: This step involves the cyclization of appropriate precursors to form the imidazo[1,5-b]isoquinoline core.

    Introduction of the Tetrazole Ring: The tetrazole ring is introduced through a reaction with azide compounds under specific conditions.

    Attachment of the Butyl Chain: The butyl chain is attached via alkylation reactions.

    Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Losartan Imidazo[1,5-b]isoquinoline Impurity undergoes various chemical reactions, including :

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Detection and Analysis

One of the primary applications of Losartan Imidazo[1,5-b]isoquinoline Impurity is in the detection of trace metal impurities in pharmaceutical formulations. Recent studies have highlighted the use of colorimetric sensors for detecting palladium and nickel ions in drug samples that include Losartan. The detection limits achieved are significantly lower than the permissible exposure limits set by regulatory bodies like the European Medicines Agency (EMA) and the World Health Organization (WHO) .

Table 1: Detection Limits for Metal Ions

Metal IonLimit of Detection (nM)Permissible Limit (ppb)
Palladium46.1 - 93.94.9 - 6.0
Nickel9.301<10

This capability is essential for ensuring the safety and efficacy of antihypertensive medications, as metal impurities can adversely affect patient health.

Role in Drug Formulation

This compound is recognized as an impurity that can influence the pharmacokinetics and pharmacodynamics of Losartan. The presence of such impurities must be meticulously controlled during drug manufacturing to comply with regulatory standards .

Case Study: Impact on Drug Efficacy

A study investigated how the presence of various impurities, including this compound, affected the overall therapeutic efficacy of Losartan. It was found that while certain impurities could enhance specific pharmacological effects, they could also lead to increased side effects or reduced effectiveness when present above certain thresholds . This underscores the importance of rigorous analytical testing during drug development.

Potential Therapeutic Roles

Emerging research suggests that compounds related to Losartan Imidazo[1,5-b]isoquinoline might possess intrinsic biological activities beyond their role as impurities. For instance, derivatives of imidazo[1,5-b]isoquinolines have been studied for their potential anti-cancer properties due to their ability to interact with various biological targets .

Table 2: Therapeutic Potential of Related Compounds

Compound TypePotential Activity
Imidazo[1,5-b]isoquinolinesAnti-cancer properties
Isoquinolino derivativesNeuroprotective effects

Mechanism of Action

The mechanism of action of Losartan Imidazo[1,5-b]isoquinoline Impurity involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Losartan Imidazo[1,5-b]isoquinoline Impurity with structurally or functionally related impurities and intermediates:

Compound Name CAS Number Molecular Formula Key Structural Features Origin/Source Analytical Detection Method
This compound 165276-38-0 C₂₂H₂₀ClN₃O Fused imidazo[1,5-b]isoquinoline; butyl, chloro substituents Losartan synthesis (cyclization byproduct) HPLC (C18 column, UV 254 nm)
Losartan α-Butyl-losartan Aldehyde Adduct (Impurity B) 1159977-48-6 C₂₄H₂₈ClN₅O Aldehyde adduct at imidazole ring Side reaction during alkylation step LC-MS (m/z 466.2)
8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline 1246820-05-2 C₁₄H₁₅BrClN₃ Brominated imidazo[1,5-b]isoquinoline intermediate Intermediate in impurity synthesis NMR (δ 7.8–8.2 ppm aromatic protons)
O-Acetyl Losartan (Impurity B) 1006062-27-6 C₂₄H₂₆ClN₆O₃ Acetylated hydroxymethyl group on imidazole Esterification during purification HPLC (retention time 8.2 min)
Imiquimod Related Compound A 1338324 C₁₄H₁₆N₄ Imidazo[4,5-c]quinoline with isobutyl substituent Imiquimod synthesis byproduct UPLC-PDA (λ 245 nm)

Key Structural and Functional Differences

Core Scaffold: Losartan Imidazo[1,5-b]isoquinoline has a fused imidazole-isoquinoline system, distinct from imidazo[4,5-c]quinoline in Imiquimod impurities. The ring fusion position affects polarity and chromatographic retention . Brominated analogs (e.g., 8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline) exhibit higher molecular weights and altered UV absorption due to bromine .

Substituents :

  • The butyl and chloro groups in Losartan impurities enhance hydrophobicity compared to acetylated or aldehyde-adduct derivatives (e.g., O-Acetyl Losartan), which are more polar .
  • Imiquimod-related compounds lack the biphenyltetrazole moiety present in Losartan impurities, resulting in distinct mass spectral fragmentation patterns .

Synthetic Pathways: Losartan Imidazo[1,5-b]isoquinoline forms via unintended cyclization of intermediates during imidazole ring closure, whereas O-Acetyl Losartan arises from incomplete deprotection of hydroxyl groups . Imiquimod impurities (e.g., Related Compound A) stem from incomplete substitution or oxidation during quinoline synthesis .

Analytical Challenges: Losartan Imidazo[1,5-b]isoquinoline requires high-resolution LC-MS for differentiation from isomeric impurities (e.g., Losartan Isomer Impurity, CAS: 860644-28-6) due to similar retention times . Brominated intermediates are identified via isotopic peak patterns in mass spectrometry .

Research Findings and Regulatory Considerations

  • Stability Studies: Losartan Imidazo[1,5-b]isoquinoline shows moderate stability under acidic conditions but degrades in UV light, necessitating dark storage .
  • Regulatory Limits: The impurity is capped at 0.15% in the final drug product, aligning with ICH guidelines for genotoxic and non-genotoxic impurities .

Biological Activity

Losartan imidazo[1,5-b]isoquinoline impurity is a compound associated with the pharmaceutical agent losartan, which is primarily used as an antihypertensive medication. This impurity has garnered attention due to its potential biological activities and implications in drug formulation and safety. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Losartan and Its Impurities

Losartan is an angiotensin II receptor blocker (ARB) that inhibits the effects of angiotensin II, a peptide that causes vasoconstriction and increases blood pressure. The primary mechanism of action involves selective blockade of the AT1 receptor, which leads to vasodilation and reduced blood pressure without affecting other hormone receptors or ion channels involved in cardiovascular regulation . However, impurities like losartan imidazo[1,5-b]isoquinoline can arise during the synthesis of losartan and may influence its pharmacological profile.

The biological activity of this compound is not fully elucidated; however, it is hypothesized to share some pharmacological characteristics with losartan. Given that losartan itself acts on the renin-angiotensin system, it is plausible that its impurities might also interact with similar pathways. Research indicates that losartan and its metabolites can block various actions of angiotensin II, including smooth muscle cell proliferation and aldosterone release .

Data Table: Comparison of Biological Activities

Parameter Losartan This compound
Mechanism of ActionAT1 receptor antagonistHypothesized to interact similarly
Primary MetabolismCYP2C9, CYP3A4Unknown
Clinical UseAntihypertensiveResearch standard for impurity characterization
Safety ProfileGenerally well-toleratedUnknown; requires further evaluation

Case Study 1: Impurity Characterization

A study published in a pharmaceutical journal evaluated the characterization of various losartan impurities, including imidazo[1,5-b]isoquinoline. The researchers utilized high-performance liquid chromatography (HPLC) combined with mass spectrometry to identify and quantify impurities in commercial losartan formulations. The findings indicated that the presence of such impurities could potentially affect the therapeutic efficacy and safety profile of losartan products .

Case Study 2: Safety Evaluation

Another significant study focused on the safety evaluation of ARBs, including losartan. It highlighted concerns regarding nitrosamine impurities but did not specifically address imidazo[1,5-b]isoquinoline. However, it underscored the importance of rigorous testing for all impurities to ensure patient safety and drug efficacy. The FDA has emphasized monitoring these compounds during drug production to mitigate health risks associated with long-term exposure .

Q & A

Q. How is Losartan Imidazo[1,5-b]isoquinoline Impurity (CAS 165276-38-0) structurally identified and characterized in drug substance analysis?

Methodological Answer :

  • Structural Elucidation : Use high-resolution NMR (¹H, ¹³C, DEPT) to confirm the fused imidazo-isoquinoline scaffold and substituent positions. For example, 2D NMR (COSY, HSQC) resolves overlapping signals caused by aromatic protons and heterocyclic carbons .
  • Purity Assessment : Employ HPLC-UV/DAD with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and gradient elution (0.1% TFA in water/acetonitrile) to separate the impurity from Losartan and other related substances. Retention time and spectral matching against reference standards (e.g., TRC L470540) are critical .
  • Mass Confirmation : High-resolution mass spectrometry (HRMS) in positive-ion mode confirms the molecular ion ([M+H]⁺) at m/z 437.12 (calculated for C₂₃H₂₂ClN₄O) .

Q. What synthetic pathways are used to generate this compound for reference standard preparation?

Methodological Answer :

  • Intermediate-Based Synthesis : Start with N-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid (CAS 1246817-41-3). Cyclization under acidic conditions (e.g., HCl/EtOH, reflux) forms the imidazo[1,5-b]isoquinoline core. Subsequent deprotection and purification via flash chromatography (hexane/ethyl acetate) yield the impurity .
  • Key Steps :
    • Bromination at the 8-position using NBS (N-bromosuccinimide) in DCM.
    • Oxidative closure of the isoquinoline ring with MnO₂ .

Q. What chromatographic conditions are optimal for detecting this impurity in Losartan drug products?

Methodological Answer :

  • HPLC Parameters :

    ColumnMobile PhaseFlow RateDetection
    C180.1% H₃PO₄ (A), Acetonitrile (B)1.0 mL/minUV 254 nm
    • Gradient: 20% B to 80% B over 25 minutes.
    • Validation per ICH Q2(R2): Linearity (0.1–1.0 µg/mL, R² > 0.995), LOD 0.03 µg/mL, LOQ 0.1 µg/mL .

Advanced Research Questions

Q. How can researchers validate analytical methods for quantifying this impurity in the presence of structurally similar degradation products?

Methodological Answer :

  • Forced Degradation : Stress Losartan under acidic (1M HCl, 70°C), basic (1M NaOH, 70°C), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Use LC-MS to differentiate the target impurity from degradation byproducts (e.g., hydroxylated or dimerized species) .
  • Spiking Studies : Spike drug substance with 0.5% w/w impurity and demonstrate recovery (98–102%) and specificity via peak purity index (>990) in diode-array detection .

Q. What mechanistic insights explain the formation of Imidazo[1,5-b]isoquinoline Impurity during Losartan synthesis?

Methodological Answer :

  • Pathway Hypothesis : The impurity arises from unintended cyclization of a Losartan intermediate (e.g., N-trityl Losartan-d3 carboxylic acid) under high-temperature conditions. Density functional theory (DFT) calculations predict a favorable activation energy (ΔG‡ ~25 kcal/mol) for the ring-closing step .
  • Experimental Validation :
    • Track reaction intermediates using in-situ IR spectroscopy.
    • Isolate and characterize transient species (e.g., 8-bromo-3-butyl intermediates) via preparative TLC .

Q. How can contradictory data on impurity quantification across laboratories be resolved?

Methodological Answer :

  • Root Cause Analysis :

    Source of VariabilityMitigation Strategy
    Column batch differencesUse USP/EP-listed columns (e.g., L1/L7) .
    Calibration standard purityCross-validate against pharmacopeial standards (e.g., Losartan EP Impurity K, CAS 114798-36-6) .
    • Collaborative Studies : Conduct inter-laboratory testing using harmonized protocols (ICH Q2(R2)) and assess Z-scores for outlier detection .

Q. What bioanalytical strategies assess the impurity’s potential pharmacological activity or toxicity?

Methodological Answer :

  • DNA Interaction Studies : Perform agarose gel electrophoresis with pUC19 plasmid DNA. A concentration-dependent relaxation of supercoiled DNA (≥50 µM impurity) suggests intercalation or alkylation activity .
  • CYP450 Inhibition Assay : Test impurity (1–100 µM) against human liver microsomes. IC₅₀ values >10 µM indicate low risk of drug-drug interactions .

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